Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)-
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Overview
Description
Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone, an oxobutyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- typically involves the reaction of butanamide with an oxobutyl amine derivative and a phenylmethyl halide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanamide derivatives: These compounds share a similar butanamide backbone but differ in their substituents.
Oxobutyl amides: These compounds contain an oxobutyl group but may have different amide or substituent groups.
Phenylmethyl amides: These compounds contain a phenylmethyl group but may have different amide or oxobutyl groups.
Uniqueness
Butanamide, 4-((1-oxobutyl)amino)-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
82023-83-4 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-benzyl-4-(butanoylamino)butanamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-7-14(18)16-11-6-10-15(19)17-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
UHDIGISIRPCAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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